

Application Notes and Protocols: 4-Phenylmorpholine in Agrochemical Development

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Compound of Interest

Compound Name: 4-Phenylmorpholine

Cat. No.: B1362484

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These application notes provide a comprehensive overview of the use of **4-phenylmorpholine** as a key building block in the development of novel agrochemicals, particularly fungicides. The following sections detail the synthesis of active derivatives, their biological activities, and the underlying mechanism of action. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate research and development in this area.

Introduction

4-Phenylmorpholine is a versatile heterocyclic compound that serves as a valuable scaffold in the synthesis of a wide range of biologically active molecules.[1] In the field of agrochemical research, the morpholine moiety is a well-established pharmacophore, particularly in the development of fungicides.[2][3] Derivatives of **4-phenylmorpholine** have demonstrated significant potential in controlling various plant pathogens.[4] This document outlines the application of **4-phenylmorpholine** in the synthesis of potent antifungal agents, providing detailed protocols for their preparation and biological evaluation.

Fungicidal Activity of 4-Phenylmorpholine Derivatives

Derivatives of **4-phenylmorpholine** have been synthesized and evaluated for their in vitro antifungal activity against a range of plant pathogenic fungi. A notable class of such derivatives are 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines. The minimum inhibitory concentration (MIC) of these compounds has been determined against various fungal species, demonstrating their potential as effective antifungal agents.

Data Presentation: Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of synthesized 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amine derivatives against several fungal strains.

Compound ID	R-group (at position 6 of thiazine ring)	Aspergillus flavus MIC (µg/mL)	Mucor spp. MIC (µg/mL)	Rhizopus spp. MIC (µg/mL)	Microsporium gypseum MIC (µg/mL)
20	Phenyl	6.25	200	6.25	100
21	4-Methylphenyl	100	100	6.25	200
22	4-Methoxyphenyl	>200	6.25	100	>200
23	4-Chlorophenyl	6.25	100	200	100
24	4-Fluorophenyl	6.25	6.25	100	100
25	4-Bromophenyl	50	50	50	50
26	3-Nitrophenyl	100	100	12.5	200
27	3-Chlorophenyl	100	6.25	100	100
28	3-Fluorophenyl	>200	100	12.5	12.5
Fluconazole (Standard)	-	-	-	-	-

Data extracted from Thanusu J, et al., 2010.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

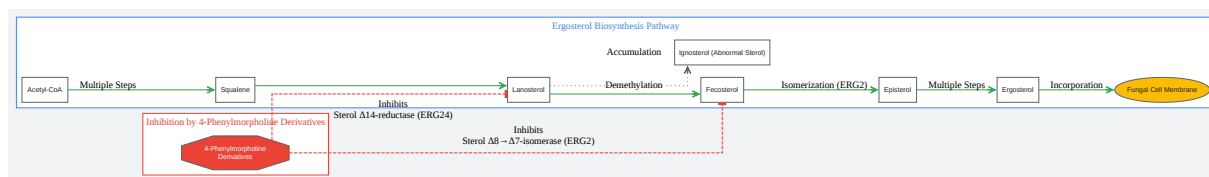
Morpholine fungicides, including derivatives of **4-phenylmorpholine**, primarily act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

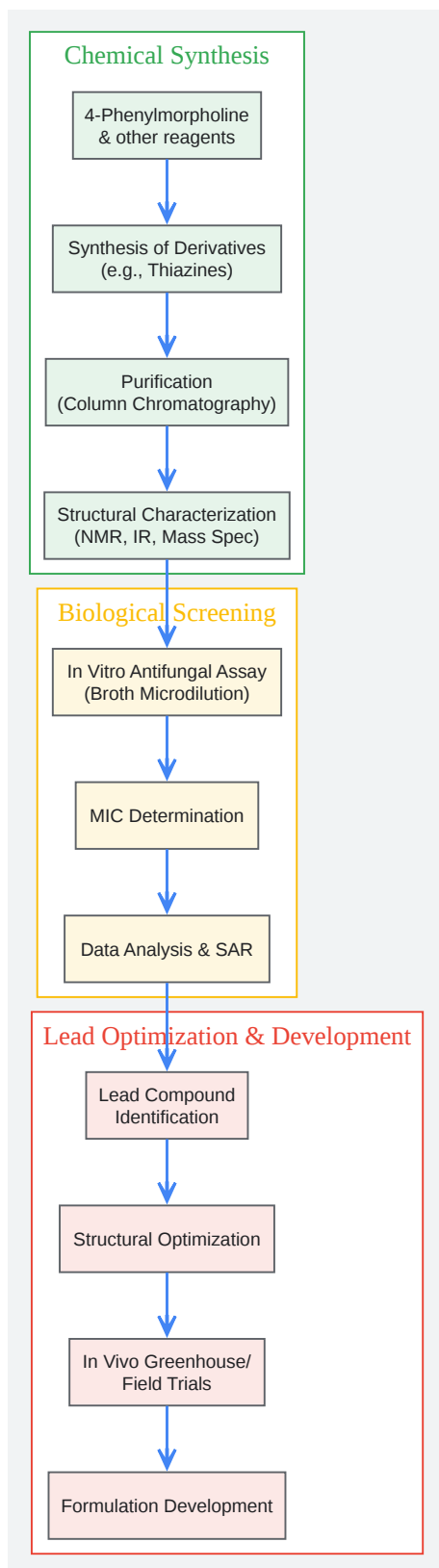
This inhibition disrupts membrane integrity and function, ultimately leading to fungal cell death. Specifically, morpholine fungicides are known to inhibit two key enzymes in the ergosterol biosynthesis pathway:

- Sterol $\Delta 14$ -reductase (ERG24): This enzyme is involved in the removal of the 14α -methyl group from lanosterol precursors.
- Sterol $\Delta 8 \rightarrow \Delta 7$ -isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol backbone.

The dual-site inhibition mechanism of morpholine fungicides makes it more difficult for fungi to develop resistance compared to single-site inhibitors.^[7]

Signaling Pathway Diagram





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